
Diclofenac 2,5-Quinone Imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diclofenac 2,5-Quinone Imine is a metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID) diclofenac. This compound is formed through the oxidative metabolism of diclofenac and is known for its potential hepatotoxicity. Diclofenac is commonly prescribed for the treatment of rheumatic diseases and muscle pain, but its metabolism can lead to the formation of reactive intermediates like this compound, which can interact with cellular components and cause adverse effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diclofenac 2,5-Quinone Imine can be synthesized through the electrochemical oxidation of diclofenac. This process involves the use of a boron-doped diamond working electrode in a thin-layer cell. The oxidation is carried out under controlled conditions to ensure the formation of the quinone imine intermediate .
Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, it is typically produced as a research chemical. Companies like Synchemia manufacture and supply high-purity this compound for pharmaceutical quality control applications .
Analyse Chemischer Reaktionen
Types of Reactions: Diclofenac 2,5-Quinone Imine undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form other reactive intermediates.
Reduction: It can be reduced back to its parent compound, diclofenac.
Substitution: The quinone imine can react with nucleophiles such as glutathione or proteins, forming covalent adducts.
Common Reagents and Conditions:
Oxidation: Electrochemical oxidation using a boron-doped diamond electrode.
Reduction: Chemical reduction using reducing agents like sodium borohydride.
Substitution: Reactions with nucleophiles like glutathione under physiological conditions.
Major Products Formed:
Oxidation Products: Further oxidized quinone imine derivatives.
Reduction Products: Diclofenac.
Substitution Products: Glutathione or protein adducts.
Wissenschaftliche Forschungsanwendungen
Diclofenac 2,5-Quinone Imine has several scientific research applications, including:
Chemistry: Used to study the oxidative metabolism of diclofenac and the formation of reactive intermediates.
Biology: Investigated for its interactions with cellular components and its role in drug-induced liver injury.
Medicine: Studied for its potential hepatotoxic effects and the mechanisms underlying diclofenac-induced liver injury.
Industry: Used in pharmaceutical quality control to ensure the purity and safety of diclofenac formulations
Wirkmechanismus
Diclofenac 2,5-Quinone Imine exerts its effects through its reactivity with cellular nucleophiles. The compound can form covalent adducts with proteins and glutathione, leading to the disruption of critical cellular functions. This reactivity is primarily due to the electrophilic nature of the quinone imine, which can react with thiol groups in proteins and other nucleophilic sites .
Vergleich Mit ähnlichen Verbindungen
1’,4’-Quinone Imine: Another reactive metabolite of diclofenac.
Benzoquinone Imine: A related compound formed through the oxidative metabolism of other aromatic amines.
Comparison: Diclofenac 2,5-Quinone Imine is unique due to its specific formation from diclofenac and its role in diclofenac-induced hepatotoxicity. While other quinone imines also exhibit reactivity with cellular nucleophiles, this compound is particularly significant in the context of drug-induced liver injury .
Eigenschaften
CAS-Nummer |
1254576-93-6 |
|---|---|
Molekularformel |
C14H9Cl2NO3 |
Molekulargewicht |
310.14 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Herkunft des Produkts |
United States |
Q1: How is diclofenac 2,5-quinone imine formed in the body, and what are the implications of its formation?
A1: this compound is a reactive metabolite formed through the oxidative metabolism of the widely used non-steroidal anti-inflammatory drug (NSAID) diclofenac. [] The study by Tang et al. demonstrated that this bioactivation process likely involves cytochrome P450 enzymes, leading to the formation of reactive benzoquinone imine intermediates, including this compound.
Q2: What evidence supports the formation of this compound in vivo?
A2: The study by Tang et al. identified specific mercapturic acid derivatives in the urine of both rats and humans administered diclofenac. [] Notably, they detected 5-hydroxy-4-(N-acetylcystein-S-yl)diclofenac, a downstream product derived from the reaction of this compound with glutathione, a natural antioxidant in cells. This finding provides strong evidence for the in vivo formation of this compound as a result of diclofenac metabolism.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-((2'-Cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B602173.png)
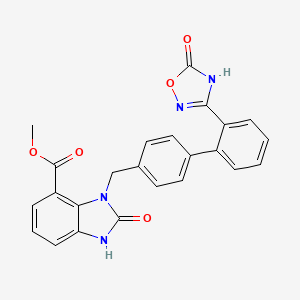
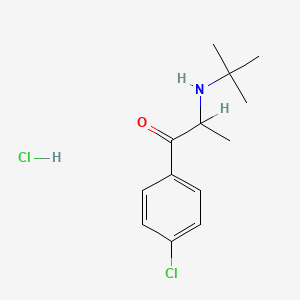
![2-(4-Ethylpiperazin-1-yl)-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine](/img/structure/B602180.png)
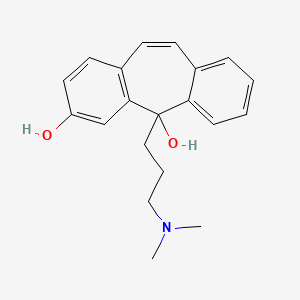
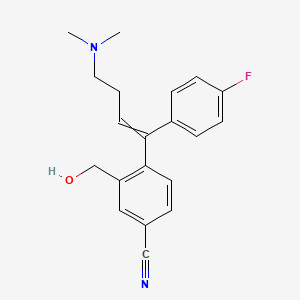
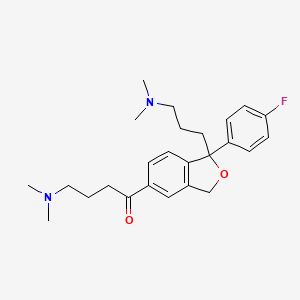
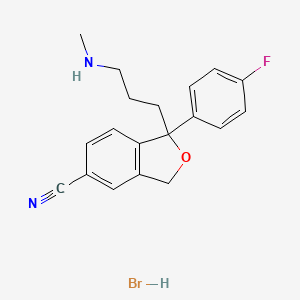
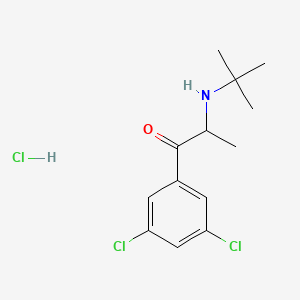
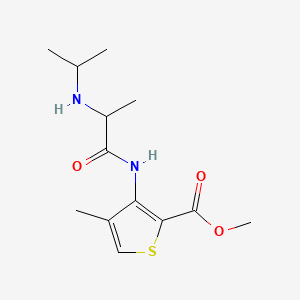

![5-[3-(Dimethylamino)propylidene]-5H-dibenzo[a,d]cyclohepten-3-ol](/img/structure/B602197.png)
